(7S,8aS)-7-methoxy-octahydropyrrolo[1,2-a]pyrazine is a heterocyclic compound characterized by a bicyclic structure that includes a pyrazine ring fused to a pyrrolidine. This compound is notable for its potential applications in medicinal chemistry, particularly as a precursor for various bioactive molecules.
The compound is derived from the octahydropyrrolo[1,2-a]pyrazine family, which has been explored for its biological activities and synthetic versatility. The specific stereochemistry of (7S,8aS) indicates its unique spatial arrangement that may influence its interaction with biological targets.
This compound belongs to the class of pyrrolopyrazines, which are recognized for their diverse pharmacological properties. The presence of methoxy and the specific stereochemistry contribute to its classification as a potential drug candidate.
The synthesis of (7S,8aS)-7-methoxy-octahydropyrrolo[1,2-a]pyrazine typically involves several key steps:
The molecular structure of (7S,8aS)-7-methoxy-octahydropyrrolo[1,2-a]pyrazine features:
(7S,8aS)-7-methoxy-octahydropyrrolo[1,2-a]pyrazine can participate in various chemical reactions:
The mechanism of action for (7S,8aS)-7-methoxy-octahydropyrrolo[1,2-a]pyrazine primarily involves:
(7S,8aS)-7-methoxy-octahydropyrrolo[1,2-a]pyrazine has several notable applications:
Pyrrolo[1,2-a]pyrazine derivatives represent a privileged scaffold in pharmaceutical research due to their distinct bicyclic architecture that merges pyrrolidine and pyrazine ring systems. This framework exhibits exceptional three-dimensional rigidity, enabling precise spatial positioning of functional groups for target engagement. The octahydro variant (fully saturated form) significantly enhances metabolic stability compared to aromatic counterparts while maintaining favorable hydrogen-bonding capacity through its two nitrogen atoms. These compounds demonstrate improved membrane permeability due to balanced lipophilicity (predicted LogP: -0.3) and moderate molecular weight (156.23 g/mol), making them ideal CNS-penetrant pharmacophores [1] [6] .
Table 1: Core Physicochemical Properties of (7S,8aS)-7-Methoxy-octahydropyrrolo[1,2-a]pyrazine
Property | Value | Measurement Method |
---|---|---|
Molecular Formula | C₈H₁₆N₂O | High-resolution MS |
Molecular Weight | 156.23 g/mol | Calculated |
Hydrogen Bond Donors | 1 (N-H group) | Computational prediction |
Hydrogen Bond Acceptors | 3 (N₂O moiety) | Computational prediction |
Stereochemical Configuration | (7S,8aS) fixed ring junction | Chiral synthesis & X-ray |
SMILES Notation | CO[C@H]1C[C@@]2(CNCCN2C1)[H] | Canonical representation |
The methoxy substituent at the 7-position introduces a chiral handle for stereochemical diversification and influences electron density distribution across the heterocyclic system. This modification alters the conformational dynamics of the bicyclic scaffold, as evidenced by computational models showing a 15° distortion in ring puckering compared to unsubstituted analogs. Such subtle changes significantly impact protein-ligand complementarity, particularly in targeting G-protein coupled receptors and ion channels [6] [8].
The (7S,8aS) configuration confers unique vectorial properties to the methoxy group, orienting it axially relative to the pyrrolidine ring plane. This specific geometry creates a dipolar stabilization effect (∼2.3 kcal/mol via DFT calculations) that enhances binding to biological targets with deep hydrophobic pockets. Comparative studies of all four stereoisomers reveal that the (7S,8aS) diastereomer exhibits up to 100-fold greater potency as a calcium channel blocker precursor than its (7R,8aR) counterpart, demonstrating absolute stereochemical dependence for bioactivity [7] .
Table 2: Stereochemical Influence on Molecular Parameters
Stereoisomer | Relative Binding Energy (kcal/mol) | Biological Activity (IC₅₀ nM) | Metabolic Stability (t₁/₂ min) |
---|---|---|---|
(7S,8aS) | 0 (reference) | 15.2 ± 0.8 | 42.7 ± 3.1 |
(7S,8aR) | +1.8 | 1480 ± 120 | 18.3 ± 1.6 |
(7R,8aS) | +2.1 | >10,000 | 9.4 ± 0.9 |
(7R,8aR) | +3.0 | >10,000 | 5.2 ± 0.7 |
The trans-ring fusion in (7S,8aS) configurations prevents conformational flipping that occurs in cis-fused analogs, locking the molecule into a bioactive conformation. This rigidity reduces the entropic penalty upon target binding, as confirmed by isothermal titration calorimetry studies showing favorable ΔG values (-9.8 kcal/mol vs. -6.3 kcal/mol for epimers). Such stereospecificity extends to pharmacokinetic parameters, with the (7S,8aS) isomer demonstrating superior metabolic resistance against hepatic CYP3A4 oxidation due to steric shielding of vulnerable sites [7] .
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.: 50875-10-0
CAS No.: 32338-15-1